molecular formula C16H17FN2O2 B3072537 N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide CAS No. 1016765-39-1

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide

Cat. No. B3072537
CAS RN: 1016765-39-1
M. Wt: 288.32 g/mol
InChI Key: JDAKXYUMKZIAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide is a small molecule that is used in a variety of scientific research applications. It is a derivative of the amide group and has a wide range of biochemical and physiological effects on the body.

Scientific Research Applications

Malaria Treatment

A study by Norcross et al. (2019) describes the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite. This compound demonstrated excellent antimalarial potency and selectivity, making it a potential chemical tool for drug target identification in malaria treatment (Norcross et al., 2019).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized a series of novel propionamide derivatives showing significant antibacterial and antifungal activities. This research highlights the potential of such compounds as effective agents against various microbial strains (Helal et al., 2013).

Androgen Receptor Modulators

Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a member of the series of selective androgen receptor modulators (SARMs), in rats. This research provides insights into the potential therapeutic applications of propanamide derivatives for androgen-dependent diseases (Wu et al., 2006).

Met Kinase Inhibitors

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These findings suggest the utility of these compounds in targeting the Met kinase superfamily, relevant in various cancers (Schroeder et al., 2009).

TRPV1 Antagonists

Kim et al. (2012) designed a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as hTRPV1 antagonists. Their study reveals the critical role of hydrophobic interactions in achieving high binding potency, with implications for the development of analgesic drugs (Kim et al., 2012).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-15-9-12(18)5-8-14(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKXYUMKZIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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